[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl-: is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by a biphenyl core with a carbonyl chloride group at the 4-position and a heptyl group at the 4’-position. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Substitution Reactions: Amides, esters, and thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Chemistry:
Liquid Crystals: [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- is used in the synthesis of liquid crystals for display technologies.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs due to its ability to form stable derivatives with biological activity.
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The biphenyl core provides stability and rigidity to the molecule, enhancing its reactivity and utility in different applications .
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-hexyl-
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-octyl-
- [1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-
Uniqueness:
- Chain Length: The heptyl group in [1,1’-Biphenyl]-4-carbonyl chloride, 4’-heptyl- provides a unique balance between hydrophobicity and reactivity compared to shorter or longer alkyl chains .
- Reactivity: The presence of the carbonyl chloride group makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives .
Biological Activity
[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Synthesis
The synthesis of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- typically involves the acylation of biphenyl derivatives using appropriate reagents to introduce the carbonyl chloride functional group. Specific methodologies may vary based on the desired purity and yield.
Biological Activity Overview
The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl- has been explored in various studies, focusing on its antibacterial and cytotoxic properties.
Antibacterial Activity
Research has indicated that biphenyl derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to [1,1'-Biphenyl]-4-carbonyl chloride have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 μg/mL.
Compound | Bacteria Tested | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 125 |
Compound B | Pseudomonas aeruginosa | 250 |
Compound C | Bacillus subtilis | 500 |
Cytotoxicity
In vitro studies have demonstrated that certain biphenyl derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity is often measured using the MTT assay, where IC50 values are calculated.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 86 |
PC-3 | 150 |
Structure-Activity Relationship (SAR)
The biological activity of [1,1'-Biphenyl]-4-carbonyl chloride is influenced by its structural features. Substituents on the biphenyl ring can significantly alter its potency and selectivity.
Key Findings:
- Hydrophobic Substituents: The presence of long hydrophobic chains such as heptyl enhances antibacterial activity.
- Electron Donating Groups: Substituents that donate electrons can increase the compound's reactivity towards bacterial enzymes.
Case Studies
Several case studies have documented the effects of [1,1'-Biphenyl]-4-carbonyl chloride in biological assays:
-
Antimicrobial Efficacy Study:
- Researchers tested a series of biphenyl derivatives against various microbial strains.
- Results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties.
-
Cytotoxicity Assessment:
- A study evaluated the cytotoxic effects of [1,1'-Biphenyl]-4-carbonyl chloride on multiple cancer cell lines.
- The results showed a dose-dependent response, with significant cell death observed at higher concentrations.
Properties
CAS No. |
58573-87-8 |
---|---|
Molecular Formula |
C20H23ClO |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-heptylphenyl)benzoyl chloride |
InChI |
InChI=1S/C20H23ClO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3 |
InChI Key |
WTVDKDFDBJREGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.